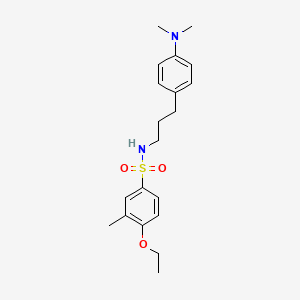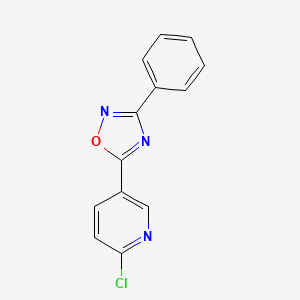![molecular formula C14H13NO2 B2688856 N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide CAS No. 2411280-00-5](/img/structure/B2688856.png)
N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide is a chemical compound that belongs to the family of propargylamines. It is a yellowish-white powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. PPY has been found to have potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
PPY has been found to have potential applications in various scientific fields. In medicine, it has been shown to have anticancer properties and can be used as a chemotherapeutic agent. In agriculture, PPY has been found to have herbicidal properties and can be used as a weed killer. In material science, PPY can be used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide is not fully understood. However, it has been suggested that PPY may act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. In addition, PPY may also induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
PPY has been found to have biochemical and physiological effects in various organisms. In cancer cells, PPY has been shown to inhibit cell growth and induce apoptosis. In plants, PPY has been found to inhibit the activity of enzymes that are involved in the synthesis of chlorophyll, leading to the death of the plant. In addition, PPY has also been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide in lab experiments is its high purity and stability. PPY can be easily synthesized in good yields and can be stored for long periods without degradation. However, one of the limitations of using PPY in lab experiments is its potential toxicity. PPY has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide. One of the areas of research is the development of new anticancer drugs based on PPY. Researchers are also exploring the potential use of PPY as a herbicide in agriculture. In addition, PPY can be used as a building block for the synthesis of new materials with unique properties, which may have applications in various fields such as electronics and optics.
In conclusion, N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of PPY in various fields.
Méthodes De Synthèse
The synthesis of N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide involves the reaction of 4-prop-2-ynoxybenzaldehyde with but-2-yn-1-amine in the presence of a catalyst such as copper (I) iodide. The reaction takes place under reflux conditions and yields PPY in good yields.
Propriétés
IUPAC Name |
N-[(4-prop-2-ynoxyphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-3-5-14(16)15-11-12-6-8-13(9-7-12)17-10-4-2/h2,6-9H,10-11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLYZZPZKJDINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)
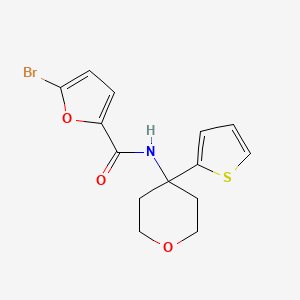
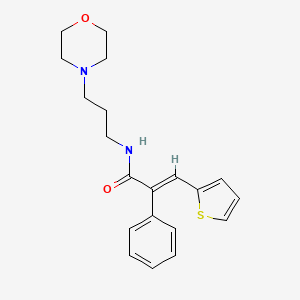
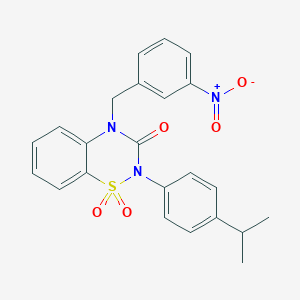
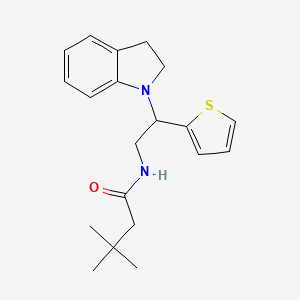
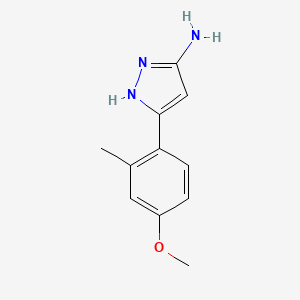
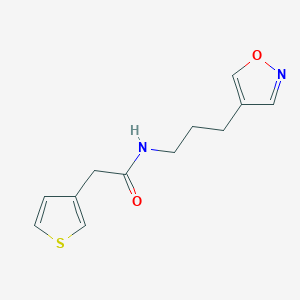
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2688784.png)
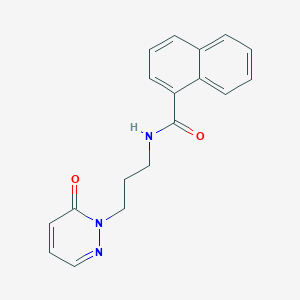
![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)
![2-(2,4-Dichlorophenoxy)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2688790.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2688791.png)
